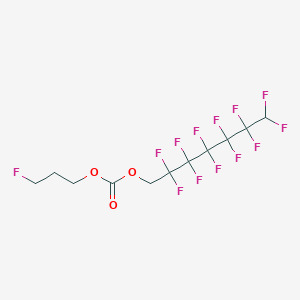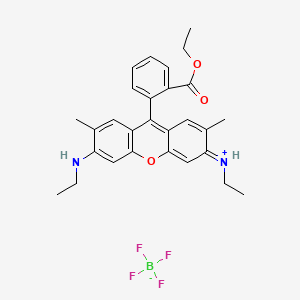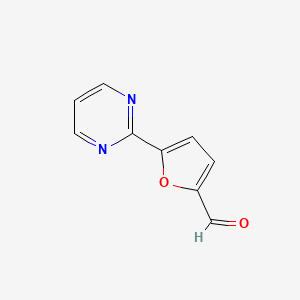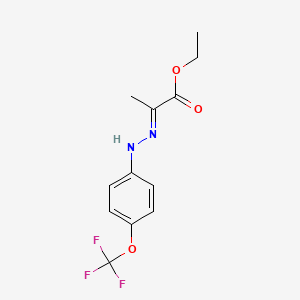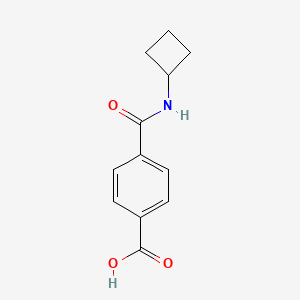
4-(Cyclobutylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclobutylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a cyclobutylcarbamoyl group attached to the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylcarbamoyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with cyclobutyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Aminobenzoic acid+Cyclobutyl isocyanate→4-(Cyclobutylcarbamoyl)benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
4-(Cyclobutylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-(Cyclobutylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(Cyclobutylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(Cyclobutylcarbamoyl)benzoic acid.
Benzoic acid: A simpler analog with a carboxylic acid group attached to a benzene ring.
Cyclobutylcarbamic acid: A compound with a similar cyclobutylcarbamoyl group but lacking the benzoic acid core.
Uniqueness
This compound is unique due to the presence of both the benzoic acid core and the cyclobutylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
4-(cyclobutylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c14-11(13-10-2-1-3-10)8-4-6-9(7-5-8)12(15)16/h4-7,10H,1-3H2,(H,13,14)(H,15,16) |
InChIキー |
XNGREUFXDUGXNP-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC(=O)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
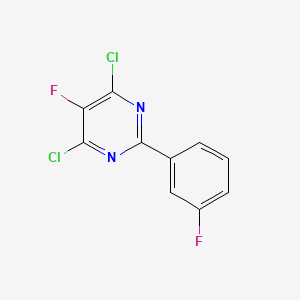
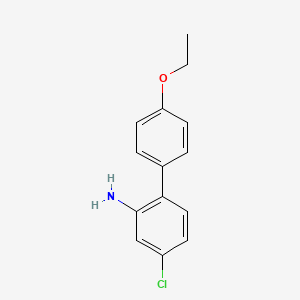
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
